![molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3](/img/structure/B2758360.png)
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, with a methylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of advanced materials with specific chemical properties
Wirkmechanismus
The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(3-ethoxypropyl)amine: Similar structure with an ethoxypropyl group instead of a methyl group.
{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine 10-F661995: Another variant with slight structural modifications.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZEOSCLSTETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

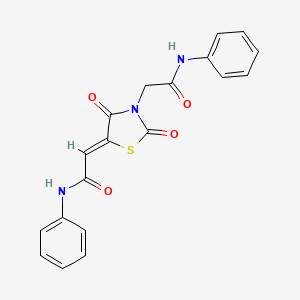
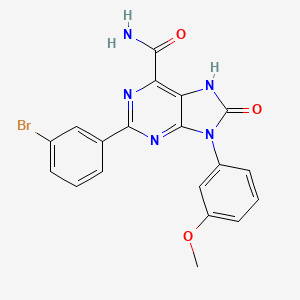
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)
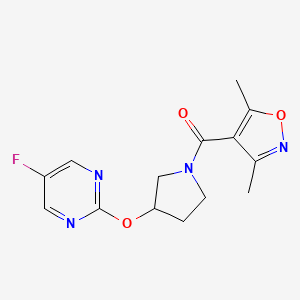
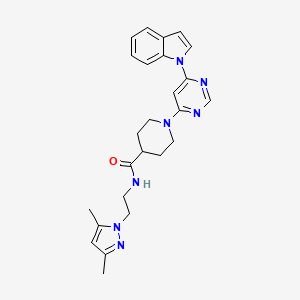
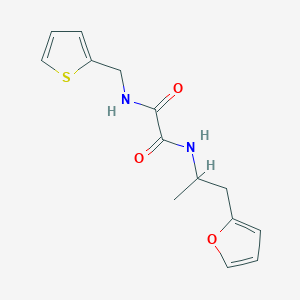
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2758290.png)
![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)
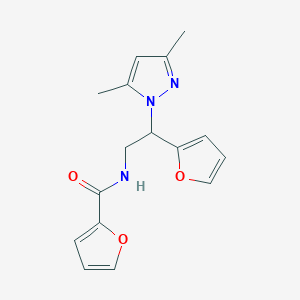
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)
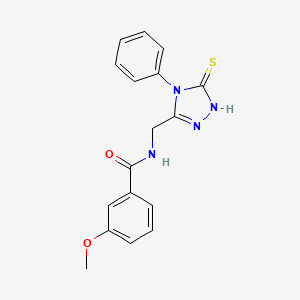
![4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride](/img/structure/B2758297.png)
![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
